molecular formula C21H37BrOS B14492975 3-[(Octadec-1-en-1-yl)sulfanyl]prop-2-enoyl bromide CAS No. 63335-77-3

3-[(Octadec-1-en-1-yl)sulfanyl]prop-2-enoyl bromide

Cat. No.: B14492975
CAS No.: 63335-77-3
M. Wt: 417.5 g/mol
InChI Key: YHCKELNSLFZEOB-UHFFFAOYSA-N
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Description

3-[(Octadec-1-en-1-yl)sulfanyl]prop-2-enoyl bromide: is a chemical compound known for its unique structure and potential applications in various fields. This compound features a long-chain alkene (octadec-1-en-1-yl) attached to a sulfanyl group, which is further connected to a prop-2-enoyl bromide moiety. The presence of both an alkene and a bromide group makes it a versatile compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(Octadec-1-en-1-yl)sulfanyl]prop-2-enoyl bromide typically involves the reaction of octadec-1-en-1-thiol with acryloyl bromide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Octadec-1-en-1-thiol+Acryloyl bromide3-[(Octadec-1-en-1-yl)sulfanyl]prop-2-enoyl bromide\text{Octadec-1-en-1-thiol} + \text{Acryloyl bromide} \rightarrow \text{this compound} Octadec-1-en-1-thiol+Acryloyl bromide→3-[(Octadec-1-en-1-yl)sulfanyl]prop-2-enoyl bromide

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process would be optimized for yield and purity, often involving purification steps such as distillation or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 3-[(Octadec-1-en-1-yl)sulfanyl]prop-2-enoyl bromide can undergo various chemical reactions, including:

    Substitution Reactions: The bromide group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Addition Reactions: The alkene group can participate in addition reactions, such as hydrogenation or halogenation.

    Oxidation and Reduction Reactions: The sulfanyl group can be oxidized to form sulfoxides or sulfones, while reduction reactions can convert the alkene to an alkane.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.

    Addition Reactions: Hydrogen gas with a catalyst for hydrogenation, or halogens like bromine for halogenation.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: Reducing agents like hydrogen gas with a catalyst or lithium aluminum hydride.

Major Products:

    Substitution Products: Various derivatives depending on the nucleophile used.

    Addition Products: Saturated compounds or dihalides.

    Oxidation Products: Sulfoxides or sulfones.

    Reduction Products: Saturated hydrocarbons.

Scientific Research Applications

Chemistry: 3-[(Octadec-1-en-1-yl)sulfanyl]prop-2-enoyl bromide is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions.

Biology and Medicine: This compound may be explored for its potential biological activities. Derivatives of this compound could be investigated for their antimicrobial, antifungal, or anticancer properties.

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals, surfactants, or as an intermediate in the production of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-[(Octadec-1-en-1-yl)sulfanyl]prop-2-enoyl bromide depends on its application. In chemical reactions, the bromide group acts as a leaving group, facilitating nucleophilic substitution reactions. The alkene group can undergo addition reactions, while the sulfanyl group can participate in oxidation or reduction reactions. The molecular targets and pathways involved would vary based on the specific reaction or application being studied.

Comparison with Similar Compounds

    3-[(Octadec-1-en-1-yl)sulfanyl]prop-2-enoyl chloride: Similar structure but with a chloride group instead of bromide.

    3-[(Octadec-1-en-1-yl)sulfanyl]prop-2-enoyl iodide: Similar structure but with an iodide group instead of bromide.

    3-[(Octadec-1-en-1-yl)sulfanyl]prop-2-enoyl fluoride: Similar structure but with a fluoride group instead of bromide.

Uniqueness: The uniqueness of 3-[(Octadec-1-en-1-yl)sulfanyl]prop-2-enoyl bromide lies in its combination of a long-chain alkene, a sulfanyl group, and a bromide group. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in both research and industrial settings.

Properties

CAS No.

63335-77-3

Molecular Formula

C21H37BrOS

Molecular Weight

417.5 g/mol

IUPAC Name

3-octadec-1-enylsulfanylprop-2-enoyl bromide

InChI

InChI=1S/C21H37BrOS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-24-20-18-21(22)23/h17-20H,2-16H2,1H3

InChI Key

YHCKELNSLFZEOB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCC=CSC=CC(=O)Br

Origin of Product

United States

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